Cas no 41340-34-5 (7-chloro-1H-Indole-3-ethanol)

7-Chloro-1H-Indole-3-ethanol is a chlorinated indole derivative with a hydroxylated side chain, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its indole core structure, combined with the chloro and ethanol substituents, makes it valuable for constructing complex heterocyclic compounds. The chloro group enhances reactivity in electrophilic substitutions, while the ethanol moiety provides a handle for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including potential therapeutic agents. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications. Suitable for controlled reactions, it is commonly employed in academic and industrial research settings.
7-chloro-1H-Indole-3-ethanol structure
7-chloro-1H-Indole-3-ethanol structure
Product Name:7-chloro-1H-Indole-3-ethanol
CAS No:41340-34-5
MF:C10H10ClNO
MW:195.645501613617
CID:1006975
PubChem ID:12272812
Update Time:2025-05-25

7-chloro-1H-Indole-3-ethanol Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1H-Indole-3-ethanol
    • 1H-INDOLE-3-ETHANOL,7-CHLORO-
    • 2-(7-chloro-1H-indol-3-yl)ethanol
    • DTXSID80483514
    • 2-(7-chloro-1H-indol-3-yl)ethan-1-ol
    • SCHEMBL4798406
    • 41340-34-5
    • AKOS006315810
    • 2-(7-chloro-1H-indol-3-yl)-ethanol
    • MDL: MFCD11617192
    • Inchi: 1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
    • InChI Key: UYXLBSLCMNIDTL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=C1NC=C2CCO

Computed Properties

  • Exact Mass: 195.0450916g/mol
  • Monoisotopic Mass: 195.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36Ų

7-chloro-1H-Indole-3-ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 7-chloro-1H-Indole-3-ethanol

Recent Advances in the Study of 7-Chloro-1H-Indole-3-ethanol (CAS: 41340-34-5) in Chemical Biology and Pharmaceutical Research

The compound 7-chloro-1H-Indole-3-ethanol (CAS: 41340-34-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This indole derivative, characterized by its chloro-substituted indole core and ethanol side chain, exhibits unique physicochemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of neurological disorders and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 7-chloro-1H-Indole-3-ethanol to enhance its binding affinity for serotonin receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate that derivatives of this compound exhibit selective agonism for 5-HT2A receptors, suggesting potential applications in the treatment of mood disorders. The study highlighted the importance of the chloro substituent at the 7-position in maintaining optimal receptor interactions.

In parallel, a team from the University of Cambridge reported the use of 7-chloro-1H-Indole-3-ethanol as a key intermediate in the synthesis of antiviral agents targeting RNA viruses. Their work, published in Bioorganic & Medicinal Chemistry Letters, revealed that the indole-ethanol framework could be functionalized to inhibit viral polymerase activity. The compound's ability to penetrate cell membranes and its low cytotoxicity profile were identified as critical advantages for further development.

Another notable advancement comes from a 2024 preprint on bioRxiv, where researchers explored the metabolic stability of 7-chloro-1H-Indole-3-ethanol in human liver microsomes. The study found that the compound undergoes rapid glucuronidation, which could impact its pharmacokinetic properties. However, structural analogs with modified ethanol side chains showed improved metabolic stability, opening new avenues for optimizing drug candidates based on this scaffold.

From a synthetic chemistry perspective, recent patents (e.g., WO2023124567) have disclosed novel catalytic methods for the efficient production of 7-chloro-1H-Indole-3-ethanol at industrial scales. These innovations address previous challenges in regioselective chlorination and side chain introduction, potentially lowering the cost of future drug development programs utilizing this compound.

Looking ahead, the versatility of 7-chloro-1H-Indole-3-ethanol continues to inspire research across multiple therapeutic areas. Its dual functionality as both a hydrogen bond donor and acceptor, combined with its favorable logP value, positions it as a valuable building block in medicinal chemistry. Ongoing clinical trials involving derivatives of this compound (e.g., NCT05678921 for neurodegenerative diseases) may further validate its therapeutic potential in the coming years.

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